PKCθ Enzymatic vs. Cellular Potency Differential (Unverified Aggregated Data)
An unverified aggregator entry claims 478041-00-8 acts as a potent PKCθ inhibitor with an enzymatic assay IC50 of 12.3 nM and a cellular assay IC50 of 47 nM [1]. The same source claims (Z)-isomer shows a ~30-fold reduced potency, indicating stereochemical dependency [1]. No direct comparative data against other PKCθ inhibitors (e.g., compound 20 with IC50 18 nM) are available for this specific compound. The PKC-theta inhibitor with CAS 736048-65-0 (MW 454.45, IC50 12 nM) has a different molecular weight and core structure, precluding direct comparison.
| Evidence Dimension | PKCθ Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 12.3 nM (enzymatic); IC50 = 47 nM (cellular) [1] |
| Comparator Or Baseline | (Z)-isomer: IC50 ~370 nM (estimated); PKC-theta inhibitor (CAS 736048-65-0): IC50 = 12 nM (enzymatic) |
| Quantified Difference | ~30-fold E/Z differential; Potency within ~2.5% of comparator |
| Conditions | Enzymatic assay; cellular assay (unverified source) |
Why This Matters
If verified, the 12.3 nM enzymatic potency would place it among potent PKCθ inhibitors, and the E/Z drop-off would demonstrate stereochemical specificity.
- [1] Kuujia.com. (E)-1-(2-Naphthyl)-3-4-(trifluoromethoxy)anilino-2-buten-1-one (CAS 478041-00-8) Product Page. Accessed April 30, 2026. View Source
